2,9-diazaspiro[5.5]undecan-3-one hydrochloride

Solid-Phase Synthesis Microwave-Assisted Chemistry Combinatorial Chemistry

2,9-Diazaspiro[5.5]undecan-3-one hydrochloride is an underexplored spirocyclic scaffold with a privileged diazaspiro[5.5]undecane core. Its distinct 2,9-nitrogen placement and 3-ketone confer unique conformational and H-bonding properties versus common 1,9- and 3,9-isomers, enabling novel IP positions and scaffold-hopping opportunities in drug discovery. Ideal for combinatorial libraries and oncology/UPR pathway research.

Molecular Formula C9H17ClN2O
Molecular Weight 204.70 g/mol
CAS No. 2241141-96-6
Cat. No. B6599944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,9-diazaspiro[5.5]undecan-3-one hydrochloride
CAS2241141-96-6
Molecular FormulaC9H17ClN2O
Molecular Weight204.70 g/mol
Structural Identifiers
SMILESC1CC2(CCNCC2)CNC1=O.Cl
InChIInChI=1S/C9H16N2O.ClH/c12-8-1-2-9(7-11-8)3-5-10-6-4-9;/h10H,1-7H2,(H,11,12);1H
InChIKeyDUYPCDHGFMQKJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,9-Diazaspiro[5.5]undecan-3-one Hydrochloride (CAS 2241141-96-6): Procurement-Ready Spirocyclic Scaffold for Medicinal Chemistry Applications


2,9-Diazaspiro[5.5]undecan-3-one hydrochloride (CAS 2241141-96-6) is a spirocyclic chemical scaffold featuring a bicyclic diazaspiro[5.5]undecane framework with a ketone functional group at position 3 [1]. The hydrochloride salt form enhances aqueous solubility and handling stability for laboratory use. This compound serves as a versatile building block in medicinal chemistry and drug discovery programs, particularly for synthesizing structurally diverse pharmacologically active molecules such as enzyme inhibitors and receptor modulators [2]. The diazaspiro[5.5]undecane core is recognized as a privileged structure in pharmaceutical development due to its three-dimensional conformational constraints and capacity for interaction with multiple biological targets .

Procurement Alert: Why Generic 2,9-Diazaspiro[5.5]undecan-3-one Analogs Cannot Be Interchanged Without Loss of Scaffold-Specific Pharmacological Potential


Within the diazaspiro[5.5]undecane compound class, the precise nitrogen positioning and functional group arrangement critically determines target engagement profiles and synthetic utility. The 2,9-diazaspiro[5.5]undecan-3-one scaffold differs fundamentally from its 1,9-diazaspiro[5.5]undecane, 3,9-diazaspiro[5.5]undecane, and 2,8-diazaspiro[5.5]undecane isomers in both nitrogen atom placement and ring junction geometry, which directly impacts conformational preferences, hydrogen-bonding capacity, and downstream biological target interactions [1]. Generic substitution with alternative diazaspiro regioisomers or non-spirocyclic piperidine derivatives will yield compounds with distinct three-dimensional architectures and cannot recapitulate the specific binding conformations or synthetic diversification pathways accessible to the 2,9-diaza-3-one scaffold [2]. The following evidence dimensions quantify where this specific scaffold demonstrates meaningful differentiation relative to its closest structural comparators.

2,9-Diazaspiro[5.5]undecan-3-one Hydrochloride (CAS 2241141-96-6): Quantitative Comparator Evidence Guide for Scientific Selection


Scaffold Differentiation via Solid-Phase Synthetic Accessibility: 2,9-Diazaspiro[5.5]undecane vs. 3,9-Diazaspiro[5.5]undecane Regioisomers

In microwave-assisted solid-phase synthesis using α-methyl benzyl resin, the 2,9-diazaspiro[5.5]undecane scaffold was successfully prepared alongside the 3,9-diazaspiro[5.5]undecane regioisomer, demonstrating comparable synthetic accessibility under identical reaction conditions [1]. This establishes the 2,9-diaza scaffold as a synthetically viable alternative to the more extensively studied 3,9-diaza isomer, with both scaffolds achievable via the same resin-based methodology.

Solid-Phase Synthesis Microwave-Assisted Chemistry Combinatorial Chemistry

Scaffold Class Validation: 2,9-Diazaspiro[5.5]undecane Core Demonstrates Functional Activity in Cellular Stress Pathway Modulation

A derivative incorporating the 2,9-diazaspiro[5.5]undecane spirocyclic core (Compound 8) demonstrated concentration-dependent modulation of ER stress markers in U87-MG glioblastoma cells. At 20 µM concentration, the compound induced GRP78 expression and altered XBP-1 mRNA splicing, indicating engagement with the unfolded protein response pathway [1]. This functional activity establishes the 2,9-diazaspiro[5.5]undecane core as a viable pharmacophore for cellular stress pathway modulation, distinguishing it from inactive analogs in the same series (e.g., compound 8e showed no activity).

ER Stress GRP78 Cancer Cell Biology

Scaffold Divergence: Nitrogen Positioning Determines GABA-A Receptor Antagonism Potency Within Diazaspiro[5.5]undecane Class

Within the diazaspiro[5.5]undecane structural class, the precise nitrogen positioning critically dictates GABA-A receptor antagonism potency and cellular permeability characteristics. The 3,9-diazaspiro[5.5]undecane-based compounds 2027 and 018 have been reported as potent competitive GABA-A receptor antagonists with low cellular membrane permeability . In contrast, the 1,9-diazaspiro[5.5]undecane scaffold has been extensively characterized for acetyl-CoA carboxylase (ACC) inhibition in obesity programs (IC50 values in low micromolar to nanomolar range) [1]. The 2,9-diazaspiro[5.5]undecan-3-one scaffold represents a distinct regioisomer with unique nitrogen spatial orientation and the 3-position carbonyl, offering differentiated hydrogen-bonding capacity and conformational preferences compared to both the 1,9- and 3,9-diaza scaffolds.

GABA-A Receptor Antagonist Neuropharmacology

Target Space Differentiation: 2,9-Diazaspiro[5.5]undecan-3-one Scaffold Enables Access to Underexplored Pharmacological Niches

Analysis of the patent and primary literature landscape reveals that 1,9-diazaspiro[5.5]undecane derivatives have been extensively claimed for muscarinic receptor antagonism (pulmonary disorders), orexin receptor antagonism (sleep disorders), neurokinin antagonism, and ACC inhibition (obesity) [1][2][3]. In contrast, 3,9-diazaspiro[5.5]undecane compounds are characterized as GABA-A receptor antagonists . The 2,9-diazaspiro[5.5]undecan-3-one scaffold, with its distinct nitrogen positioning and carbonyl functional group, occupies a comparatively underexplored chemical space within this privileged class. Direct biological activity data for the unsubstituted 2,9-diazaspiro[5.5]undecan-3-one hydrochloride (CAS 2241141-96-6) remain absent from peer-reviewed literature as of 2026, confirming its status as an underexplored scaffold suitable for de novo drug discovery programs seeking novel intellectual property positions.

Target Selectivity Scaffold Hopping IP Landscape

Physical Property Differentiation: Hydrochloride Salt Form Enables Aqueous Compatibility for Biological Assays

The hydrochloride salt form of 2,9-diazaspiro[5.5]undecan-3-one (CAS 2241141-96-6; molecular weight 204.70 g/mol) provides enhanced aqueous solubility and handling stability compared to the free base form . While specific aqueous solubility data (mg/mL) for this exact compound are not reported in peer-reviewed literature, the hydrochloride salt formulation is standard practice for spirocyclic amine-containing building blocks to facilitate dissolution in aqueous buffers for biological assays and to improve long-term storage stability under ambient laboratory conditions. This contrasts with alternative salt forms (e.g., dihydrochloride, CAS 1609409-16-6) which may offer different solubility and hygroscopicity profiles.

Solubility Salt Selection Assay Compatibility

Scaffold Comparison: 2,9-Diazaspiro[5.5]undecan-3-one vs. 2-Methyl-2,9-diazaspiro[5.5]undecan-3-one Differentiation in Target Engagement

The N-methylated derivative 2-methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride has been identified as an inhibitor of geranylgeranyltransferase I (GGTase I), a key regulator of YAP1/TAZ signaling in cancer cell proliferation . In contrast, the unsubstituted 2,9-diazaspiro[5.5]undecan-3-one scaffold (CAS 2241141-96-6) lacks the N2-methyl group and is expected to exhibit distinct target engagement and physicochemical properties. The free secondary amine at position 2 in the unsubstituted scaffold provides a synthetic diversification handle for parallel library synthesis that is not available in the pre-methylated derivative, enabling broader exploration of chemical space around this privileged core.

Geranylgeranyltransferase I Cancer Signaling Structure-Activity Relationship

2,9-Diazaspiro[5.5]undecan-3-one Hydrochloride (CAS 2241141-96-6): Evidence-Based Application Scenarios for Scientific Procurement


Combinatorial Chemistry and Solid-Phase Library Synthesis Programs

Procurement scenario: Research groups engaged in combinatorial chemistry or solid-phase synthesis programs can leverage the 2,9-diazaspiro[5.5]undecan-3-one scaffold as a building block accessible via established microwave-assisted resin-based methodology. As demonstrated, the 2,9-diazaspiro[5.5]undecane core can be synthesized alongside the 3,9-diaza regioisomer using α-methyl benzyl resin under microwave conditions [1], enabling parallel scaffold diversification without methodology reoptimization. This is particularly valuable for high-throughput synthesis programs seeking to expand scaffold diversity while maintaining synthetic efficiency.

De Novo Drug Discovery Requiring Low Prior Art Density Scaffolds

Procurement scenario: Industrial and academic drug discovery programs seeking novel intellectual property positions should prioritize the 2,9-diazaspiro[5.5]undecan-3-one scaffold due to its substantially lower patent encumbrance compared to extensively claimed 1,9-diazaspiro[5.5]undecane derivatives (muscarinic, orexin, neurokinin, ACC targets) and 3,9-diazaspiro[5.5]undecane derivatives (GABA-A antagonism) [1][2][3]. The absence of published biological activity data for the unsubstituted scaffold (CAS 2241141-96-6) confirms its status as underexplored chemical space, enabling novel composition-of-matter patent filings with reduced freedom-to-operate concerns while still leveraging the established privileged status of the diazaspiro[5.5]undecane core .

Scaffold-Hopping from 1,9-Diazaspiro[5.5]undecane or 3,9-Diazaspiro[5.5]undecane Programs

Procurement scenario: Research programs currently utilizing 1,9-diazaspiro[5.5]undecane scaffolds (ACC inhibitors for obesity, muscarinic antagonists for pulmonary disorders) or 3,9-diazaspiro[5.5]undecane scaffolds (GABA-A antagonists) seeking scaffold-hopping opportunities should consider the 2,9-diazaspiro[5.5]undecan-3-one scaffold for differentiated target engagement profiles. The distinct nitrogen positioning (positions 2 and 9) and presence of the 3-position carbonyl confer unique hydrogen-bonding geometry and conformational preferences compared to both 1,9- and 3,9-diaza scaffolds [1]. This scaffold-hopping approach may enable access to novel target space while maintaining the favorable physicochemical properties associated with the spirocyclic diazaspiro[5.5]undecane core [2].

ER Stress and Cellular Stress Pathway Research Programs

Procurement scenario: Oncology and cellular stress biology research programs investigating the unfolded protein response (UPR) and ER stress pathways may find the 2,9-diazaspiro[5.5]undecane scaffold suitable for derivative synthesis. Class-level evidence demonstrates that a functionalized 2,9-diazaspiro[5.5]undecane derivative (Compound 8) induced GRP78 expression and altered XBP-1 mRNA splicing in U87-MG glioblastoma cells at 20 µM concentration, indicating engagement with the UPR pathway [1]. The unsubstituted scaffold (CAS 2241141-96-6) provides the core pharmacophore for systematic structure-activity relationship exploration in this therapeutic area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,9-diazaspiro[5.5]undecan-3-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.